3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one
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Overview
Description
“3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a triazole ring, and multiple chlorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the formation of the quinazolinone core, followed by the introduction of the triazole ring and the chlorophenyl groups. Common reagents used in these steps include chlorinating agents, cyclohexylamine, and triazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, triazole-containing molecules, and chlorophenyl-substituted compounds. Examples include:
- 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
- 4-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol
- 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H24Cl3N5OS |
---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[[4-cyclohexyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinazolin-4-one |
InChI |
InChI=1S/C29H24Cl3N5OS/c30-18-14-15-20(23(32)16-18)27-34-35-29(36(27)19-8-2-1-3-9-19)39-17-26-33-24-12-6-4-10-21(24)28(38)37(26)25-13-7-5-11-22(25)31/h4-7,10-16,19H,1-3,8-9,17H2 |
InChI Key |
AYXXWGQLZYXDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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